molecular formula C8H6ClO2P B063463 Bis(2-furyl)chlorophosphine CAS No. 181257-35-2

Bis(2-furyl)chlorophosphine

Cat. No.: B063463
CAS No.: 181257-35-2
M. Wt: 200.56 g/mol
InChI Key: IYEUYNXDXNWPJI-UHFFFAOYSA-N
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Description

Bis(2-furyl)chlorophosphine is an organophosphorus compound with the molecular formula C8H6ClO2P. It is characterized by the presence of two furan rings attached to a phosphorus atom, which is also bonded to a chlorine atom. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-furyl)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with furan in the presence of a base. The reaction typically proceeds as follows:

PCl3+2C4H4OClP(C4H3O)2+2HCl\text{PCl}_3 + 2 \text{C}_4\text{H}_4\text{O} \rightarrow \text{ClP(C}_4\text{H}_3\text{O})_2 + 2 \text{HCl} PCl3​+2C4​H4​O→ClP(C4​H3​O)2​+2HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

    Coordination Reactions: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Coordination Chemistry: Transition metal salts are used in the presence of this compound to form coordination complexes.

Major Products:

    Substitution Products: Phosphine derivatives with various substituents.

    Oxidation Products: Phosphine oxides.

    Coordination Complexes: Metal-phosphine complexes with diverse applications.

Scientific Research Applications

Bis(2-furyl)chlorophosphine is utilized in several scientific research fields:

    Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-furyl)chlorophosphine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The furan rings provide stability and reactivity, allowing the compound to participate in diverse chemical transformations. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and forming stable complexes.

Comparison with Similar Compounds

    Bis(2-furyl)phosphine: Lacks the chlorine atom, making it less reactive in substitution reactions.

    Bis(2-thienyl)chlorophosphine: Contains thiophene rings instead of furan, altering its electronic properties and reactivity.

    Chlorodiphenylphosphine: Contains phenyl groups instead of furan, resulting in different steric and electronic effects.

Uniqueness: Bis(2-furyl)chlorophosphine is unique due to the presence of furan rings, which provide a balance of stability and reactivity. This makes it a versatile reagent in organic synthesis and coordination chemistry, distinguishing it from other phosphine derivatives.

Properties

IUPAC Name

chloro-bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClO2P/c9-12(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEUYNXDXNWPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)P(C2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408373
Record name BIS(2-FURYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181257-35-2
Record name BIS(2-FURYL)CHLOROPHOSPHINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodi(2-furyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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